molecular formula C15H21N7OS B5415047 6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5415047
M. Wt: 347.4 g/mol
InChI Key: ZNOZBRNMSQKOQR-UHFFFAOYSA-N
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Description

The compound “6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It is related to Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. Unfortunately, specific synthesis methods for this compound were not found in the available literature .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Unfortunately, specific chemical reaction data for this compound was not found in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. Unfortunately, specific physical and chemical property data for this compound was not found in the available literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific safety and hazard data for this compound was not found in the available literature .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structural analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future direction data for this compound was not found in the available literature .

Properties

IUPAC Name

6-tert-butyl-1-methyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7OS/c1-15(2,3)14-19-12(9-6-17-22(4)13(9)20-14)16-7-11-18-10(8-24-5)21-23-11/h6H,7-8H2,1-5H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZBRNMSQKOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2C=NN(C2=N1)C)NCC3=NC(=NO3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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